molecular formula C21H29N3O4S B7709796 N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide

N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide

Numéro de catalogue B7709796
Poids moléculaire: 419.5 g/mol
Clé InChI: IPVKUYVOSZBIIF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide, also known as Compound 1, is a novel small-molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activators. This compound has shown promising results in preclinical studies as a potential anticancer agent.

Mécanisme D'action

The mechanism of action of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 involves the inhibition of the protein-protein interaction between STAT3 and its upstream activators, such as Janus kinases (JAKs) and Src family kinases (SFKs). STAT3 is a transcription factor that plays a critical role in cancer cell survival, proliferation, and metastasis. By inhibiting the activation of STAT3, N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 can disrupt the signaling pathways that promote cancer progression and induce cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has been shown to have a high affinity for STAT3, with an IC50 value of 8.4 μM. It has also been shown to have low toxicity in normal cells, with an IC50 value of 29.1 μM. In addition, N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has been shown to inhibit the phosphorylation of STAT3, as well as the expression of its downstream targets, such as Bcl-2, cyclin D1, and VEGF. These effects suggest that N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor angiogenesis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 is its specificity for STAT3, which reduces the likelihood of off-target effects. In addition, N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has shown promising results in preclinical models of cancer, which suggests that it has the potential to be an effective anticancer agent. However, one of the limitations of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and administration schedule for N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 in humans.

Orientations Futures

There are several future directions for research on N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1. First, more studies are needed to determine the optimal dosage and administration schedule for N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 in humans. Second, more research is needed to determine the potential side effects of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1, as well as its pharmacokinetics and pharmacodynamics. Third, more studies are needed to determine the efficacy of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 in combination with other anticancer agents, such as chemotherapy and radiation therapy. Fourth, more research is needed to determine the potential applications of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, more studies are needed to determine the mechanism of action of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 in more detail, as well as to identify other potential targets for small-molecule inhibitors.

Méthodes De Synthèse

N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine, followed by the reaction with 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid. The final product is obtained through the reaction of the intermediate with thionyl chloride and cyclohexylamine. The yield of the synthesis is around 50%, and the purity of the product can be achieved through column chromatography.

Applications De Recherche Scientifique

N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, as well as to induce apoptosis and suppress tumor angiogenesis. In addition, N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. These findings suggest that N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has the potential to be used as a standalone or combination therapy for cancer treatment.

Propriétés

IUPAC Name

N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S/c1-27-19-13-12-17(29(25,26)24-16-10-6-3-7-11-16)14-18(19)20-22-21(28-23-20)15-8-4-2-5-9-15/h12-16,24H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVKUYVOSZBIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C3=NOC(=N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.